molecular formula C9H8N2O2 B1613181 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000341-52-5

7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1613181
CAS No.: 1000341-52-5
M. Wt: 176.17 g/mol
InChI Key: UOORYHKUOBPHCI-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a pyrrolopyridine derivative, a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This compound serves as a key synthetic intermediate for researchers exploring novel kinase inhibitors. Pyrrolo[3,2-c]pyridine derivatives have demonstrated a promising inhibitory effect against FMS kinase, making them candidates for the development of potential anticancer and antiarthritic agents . The structure consists of a five-membered pyrrole ring fused to a six-membered pyridine nucleus, with the carboxylic acid group at the 3-position providing a versatile handle for further chemical modification and the creation of amide or ester derivatives for structure-activity relationship (SAR) studies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-10-3-6-7(9(12)13)4-11-8(5)6/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOORYHKUOBPHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646766
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-52-5
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach via Pyrrole Precursors

The synthesis of pyrrolo[3,2-c]pyridine derivatives, including the 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, commonly starts from appropriately substituted pyrrole derivatives. A typical route involves:

  • Starting from 2-substituted pyrroles.
  • Employing a Knoevenagel condensation to introduce the carboxylic acid functionality at the 3-position.
  • Subsequent ring closure and functional group transformations to build the fused bicyclic system.

This approach was detailed in a master thesis study where 7-azaindoles (pyrrolo[3,2-c]pyridines) were synthesized starting from 2-aminopyrroles and related intermediates. The key steps include condensation reactions, cyclizations, and functional group modifications such as azide formation and Curtius rearrangement to install the carboxylic acid group at the desired position.

Use of Bromine as a Place-Holding Group in Scalable Synthesis

A scalable synthetic method for 7-methyl-4-azaindole, structurally related to the target compound, utilizes a bromine atom as a "place-holding group" on the pyridine ring. This bromine is retained through most of the synthetic sequence and removed only during the final reductive cyclization step. This strategy allows for controlled substitution and high yields of the desired azaindole derivatives, which can be adapted for the preparation of 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

Detailed Reaction Schemes and Conditions

Synthesis Starting from Succinonitrile and Methyl Formate

The synthetic sequence involves the following key steps:

  • Condensation of Succinonitrile with Methyl Formate: Using potassium t-butoxide as a base in a t-butanol/toluene solvent system, succinonitrile is condensed with methyl formate to form a potassium salt intermediate (formylsuccinonitrile derivative).

  • Reaction with Benzylamine: The potassium salt is then treated with benzylamine and acetic acid at 70 °C to yield aminomethylenesuccinonitrile derivatives.

  • Cyclization to 2-Amino-4-cyanopyrrole: This intermediate undergoes cyclization in the presence of potassium ethoxide to form substituted 2-aminopyrroles.

  • Ring Closure and Functionalization: Subsequent steps include condensation reactions to form the bicyclic pyrrolo[3,2-c]pyridine system, introduction of the methyl group at position 7, and installation of the carboxylic acid at position 3 via hydrolysis and decarboxylation processes.

Step Reactants/Conditions Product Yield (%)
1 Succinonitrile + Methyl formate, potassium t-butoxide, t-BuOH/toluene Potassium formylsuccinonitrile salt 20-65 (varies with conditions)
2 Potassium salt + Benzylamine + Acetic acid, 70 °C, 1 h Aminomethylenesuccinonitrile derivative Not pure, minor impurities present
3 Cyclization with potassium ethoxide 2-Amino-4-cyanopyrrole Moderate yield
4 Condensation and ring closure Pyrrolo[3,2-c]pyridine derivative Variable

Note: Reaction times and temperatures vary (see Table 4 in source)

Alternative Methods: Suzuki Coupling and Bromination

While Suzuki coupling is widely used for arylation of pyrrolo[3,2-c]pyridines, its direct application to 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is limited due to the need for specific substitution patterns. However, brominated intermediates in related pyrrolo[3,2-c]pyridine systems can be functionalized via Suzuki coupling to introduce aryl substituents, followed by further transformations to yield carboxylic acid derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Conditions Advantages Limitations
Pyrrole Precursor Route 2-Substituted pyrrole, succinonitrile, methyl formate Condensation, cyclization, Knoevenagel condensation, hydrolysis 30-70 °C, organic solvents (toluene, t-BuOH), bases (potassium t-butoxide) Direct access to fused ring system with carboxylic acid Multi-step, moderate yields, purification challenges
Bromine Place-Holding Strategy Brominated pyridine intermediates Bromination, reductive cyclization Controlled temperature, reductive conditions Scalable, adaptable for substituted derivatives Requires careful handling of brominated intermediates
Suzuki Coupling (for related analogs) Brominated pyrrolo[3,2-c]pyridine, boronic acids Palladium-catalyzed cross-coupling Microwave irradiation, 80-125 °C Versatile for aryl substitutions Not direct for 7-methyl carboxylic acid; requires further steps

Research Findings and Notes

  • The pyrrole precursor route remains the most established method for preparing 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, allowing for precise functionalization at the 3-position.

  • The use of potassium t-butoxide freshly prepared in situ significantly improves reaction selectivity and yield in the initial condensation step.

  • The bromine place-holding approach offers a scalable alternative for synthesizing substituted azaindoles, which can be adapted for methyl-substituted pyrrolo[3,2-c]pyridines.

  • Suzuki coupling methods are well-documented for related pyrrolo[3,2-c]pyridine derivatives but require additional transformations to yield the carboxylic acid functionality.

  • Purification challenges arise due to the presence of residual amines and byproducts, necessitating careful chromatographic or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic, electrophilic, and radical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs, their substituents, and properties:

Compound Name Substituents CAS Number Melting Point (°C) Solubility Yield in Synthesis Key Applications
7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 7-CH₃, 3-COOH 1190312-60-7 Not reported Likely organic solvents¹ Not reported Pharmaceutical intermediates
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid None (parent structure) 119248-43-0 ~269–271 (decomposes) Slightly in water; soluble in MeOH, EtOH ~80–95%² Catalysis, ligand synthesis
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid 6-Cl, 3-COOH 1000341-67-2 Not reported Not reported Not reported Intermediate for bioactive molecules
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-OCH₃, 2-COOH Not provided 269.3–271.1 Organic solvents 82% Synthetic precursor
7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid 3-CH₃, 4-COOH, 7-PhNHCl Not provided Not reported Not reported Not reported Kinase inhibitors

¹ Inferred from methylated analogs; ² Yield range for pyrrolo-pyridine carboxylic acids in similar syntheses .

Physico-Chemical Properties

  • Solubility : The parent compound is sparingly water-soluble but dissolves in polar organic solvents (MeOH, EtOH). Methylation at the 7-position likely reduces aqueous solubility further .
  • Acidity : The carboxylic acid group confers a pKa ~2–3, making it deprotonated under physiological conditions, which is critical for salt formation and bioavailability .
  • Thermal Stability : Analogs like 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid exhibit high melting points (~269–271°C), suggesting thermal robustness .

Key Research Findings and Data Gaps

  • Synthetic Efficiency : Methoxy and chloro substituents generally lower yields compared to unsubstituted analogs (e.g., 71% for 10b vs. 95% for 10a) due to increased steric hindrance .
  • Structural Isomerism : Pyrrolo[3,2-c]pyridine isomers (vs. [2,3-c]) exhibit distinct electronic profiles, affecting reactivity and binding in biological systems .
  • Data Limitations : Direct data on the 7-methyl derivative’s solubility, stability, and toxicity are scarce, necessitating further experimental validation .

Biological Activity

Overview

7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS: 1000341-52-5) is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight162.145 g/mol
Density1.506 g/cm³
Boiling Point471.1 ± 25 °C
Melting PointN/A
Flash Point238.7 ± 23.2 °C

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,2-c]pyridine, including 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, exhibit significant antiproliferative activity against various cancer cell lines. In a study assessing the structure-activity relationship (SAR) of pyridine derivatives, it was found that modifications to the structure significantly enhanced antiproliferative effects against cell lines such as HeLa and A549. The introduction of functional groups like carboxylic acids was noted to improve potency, with IC50 values indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Pyrrolo[3,4-c]pyridine derivatives have shown effectiveness against various pathogens. The presence of the carboxylic acid group at an appropriate distance from the pyrrolopyridine scaffold is crucial for enhancing antimicrobial activity .

Enzyme Inhibition

7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has been evaluated for its ability to inhibit specific enzymes. For example, certain studies have demonstrated that carboxylic acid derivatives can act as potent inhibitors of aldose reductase (AR), which is linked to diabetic complications . The structural attributes of the compound play a pivotal role in its interaction with enzyme active sites.

The biological activity of 7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can inhibit enzyme activity or disrupt cellular processes essential for cancer cell proliferation or pathogen survival .

Case Studies

  • Antiproliferative Activity : A study conducted on various pyridine derivatives revealed that compounds with a carboxylic acid moiety exhibited lower IC50 values against cancer cell lines, indicating enhanced antiproliferative activity compared to their non-acidic counterparts .
  • Enzyme Inhibition : Research highlighted that the presence of a carboxylic acid group significantly improved the inhibitory effects on AR in vitro, suggesting that structural optimization can lead to more effective therapeutic agents for conditions like diabetic retinopathy .

Q & A

Q. What are the standard synthetic routes for 7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of substituted pyrrole-carboxaldehyde intermediates. For example, analogous pyrrolo-pyridine derivatives are synthesized via condensation of isocyanoacetates with aldehydes in tetrahydrofuran (THF) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base . Key factors include:
  • Catalyst/base selection : DBU enhances nucleophilicity and stabilizes intermediates.
  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
  • Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side reactions.
    Yield improvements (e.g., 60–95% for similar compounds) rely on stoichiometric ratios and intermediate purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:
  • 1H NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm) .
  • Electrospray Ionization Mass Spectrometry (ESIMS) : Validates molecular weight (e.g., [M+1] peaks for analogous compounds at m/z 293–354) .
  • HPLC : Assesses purity (>95% for research-grade material) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in the synthesis of pyrrolo-pyridine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states to predict regioselectivity. For example:
  • Reaction path search : Identifies low-energy pathways for cyclization steps.
  • Charge distribution analysis : Highlights nucleophilic/electrophilic sites (e.g., aldehyde carbonyl vs. pyrrole α-carbon) .
    Tools like Gaussian or ORCA integrate with cheminformatics pipelines to prioritize synthetic routes .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent NMR or mass spectra)?

  • Methodological Answer : Contradictions arise from impurities or tautomeric forms. Mitigation involves:
  • Reproducibility checks : Repeat experiments under standardized conditions.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-carbon networks .
  • High-resolution mass spectrometry (HRMS) : Differentiates isobaric species (e.g., m/z accuracy <5 ppm).
    Statistical analysis (e.g., ANOVA) identifies outliers in replicate datasets .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

  • Methodological Answer : DoE minimizes trials while maximizing data output. Key steps:
  • Factor screening : Identify critical variables (e.g., temperature, catalyst loading).
  • Response surface methodology (RSM) : Models interactions between factors to predict optimal conditions .
    For example, a central composite design for a similar compound reduced reaction time by 40% while maintaining >90% yield .

Q. What role does this compound play in medicinal chemistry, and how is its bioactivity assessed?

  • Methodological Answer : As a heterocyclic scaffold, it serves as a precursor for kinase inhibitors or antiviral agents. Bioactivity assays include:
  • Enzyme inhibition : IC50 determination via fluorescence polarization.
  • Cellular assays : Cytotoxicity profiling (e.g., MTT assays) and ADMET prediction (e.g., CYP450 inhibition).
    Structural analogs show activity against pyridinyl targets, with EC50 values in the nanomolar range .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
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7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

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